molecular formula C27H26N2O5 B12036410 [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477730-01-1

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12036410
CAS No.: 477730-01-1
M. Wt: 458.5 g/mol
InChI Key: DJAYYXPUDFLRRL-XKUSBHSNSA-N
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Description

Base-Catalyzed Condensation of Hydrazides with Carbonyl Compounds

The formation of the hydrazinylidene moiety in this compound relies on the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with a suitably functionalized aldehyde. This reaction typically employs ethanol or methanol as solvents under reflux conditions, with catalytic amounts of acetic acid or pyridine to facilitate imine bond formation. The reaction’s success depends on the electronic nature of the aldehyde: electron-withdrawing groups on the aromatic ring of the aldehyde enhance electrophilicity, accelerating hydrazone formation. For example, when 4-methoxybenzaldehyde derivatives are used, reaction completion occurs within 4–6 hours at 78°C, yielding hydrazones with >85% purity after recrystallization.

A critical advancement involves the use of ammonia borane (NH₃·BH₃) as a reducing agent in tandem with platinum-based single-atom catalysts (Pt~1~/CeO~2~) to achieve E-selectivity during hydrazone formation. This system enables E/Z ratios of 9:1 under mild conditions (25°C, atmospheric pressure), overcoming the thermodynamic preference for Z-isomers. The mechanism involves synergistic effects between Pt atoms and CeO₂ support, where surface oxygen vacancies stabilize the transition state favoring E-configuration.

Electrochemical Approaches to Hydrazine Derivatives

Recent work has demonstrated the viability of electrochemical methods for generating key intermediates. The electrolysis of isoeugenol methyl ether in Br⁻-containing aqueous/organic media produces epoxide precursors that undergo lithium-catalyzed isomerization to yield β-keto esters. While originally developed for 3,4-dimethoxyphenylacetone synthesis, this approach can be adapted for synthesizing the cinnamate ester portion of the target molecule. Controlled potential electrolysis (−1.2 V vs. Ag/AgCl) in acetonitrile/water (4:1 v/v) achieves 72% conversion efficiency, with the bromide ion acting as a redox mediator.

Properties

CAS No.

477730-01-1

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H26N2O5/c1-19-9-12-23(15-20(19)2)33-18-26(30)29-28-17-22-10-13-24(25(16-22)32-3)34-27(31)14-11-21-7-5-4-6-8-21/h4-17H,18H2,1-3H3,(H,29,30)/b14-11+,28-17+

InChI Key

DJAYYXPUDFLRRL-XKUSBHSNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary fragments:

  • Hydrazone moiety : Derived from 4-formyl-2-methoxyphenol and 2-(3,4-dimethylphenoxy)acetyl hydrazide.

  • Cinnamate ester : Introduced via (E)-3-phenylprop-2-enoyl chloride.

Key intermediates:

  • 4-Formyl-2-methoxyphenol : Synthesized via formylation of 2-methoxyphenol using hexamethylenetetramine (HMTA) in acetic acid.

  • 2-(3,4-Dimethylphenoxy)acetyl hydrazide : Prepared by reacting 2-(3,4-dimethylphenoxy)acetic acid with hydrazine hydrate in ethanol.

Stepwise Preparation Methods

Synthesis of 4-Formyl-2-methoxyphenol

Procedure :

  • Dissolve 2-methoxyphenol (10.0 g, 72.5 mmol) in glacial acetic acid (50 mL).

  • Add HMTA (15.2 g, 108.8 mmol) and heat at 110°C for 6 h.

  • Quench with ice water, extract with ethyl acetate (3 × 30 mL), and dry over Na2_2SO4_4.

  • Purify via flash chromatography (hexanes/ethyl acetate 3:1) to yield 4-formyl-2-methoxyphenol as a yellow solid (8.7 g, 78%).

Characterization :

  • 1H^1H NMR (300 MHz, CDCl3_3): δ 9.82 (s, 1H, CHO), 7.41 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), 6.93 (d, J=2.1HzJ = 2.1 \, \text{Hz}, 1H), 6.85 (dd, J=8.4,2.1HzJ = 8.4, 2.1 \, \text{Hz}, 1H), 5.62 (s, 1H, OH), 3.91 (s, 3H, OCH3_3).

Preparation of 2-(3,4-Dimethylphenoxy)acetyl Hydrazide

Procedure :

  • Reflux 2-(3,4-dimethylphenoxy)acetic acid (5.0 g, 23.8 mmol) with hydrazine hydrate (3.5 mL, 71.4 mmol) in ethanol (50 mL) for 4 h.

  • Cool to RT, filter precipitated product, and wash with cold ethanol.

  • Dry under vacuum to obtain white crystals (4.3 g, 83%).

Characterization :

  • IR (KBr): 3280 (N–H), 1665 cm1^{-1} (C=O).

  • 1H^1H NMR (300 MHz, DMSO-d6_6): δ 9.12 (s, 1H, NH), 7.02 (d, J=8.1HzJ = 8.1 \, \text{Hz}, 1H), 6.78 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H), 6.71 (dd, J=8.1,2.4HzJ = 8.1, 2.4 \, \text{Hz}, 1H), 4.52 (s, 2H, OCH2_2CO), 2.21 (s, 6H, 2×CH3_3).

Hydrazone Formation: Condensation of 4-Formyl-2-methoxyphenol with 2-(3,4-Dimethylphenoxy)acetyl Hydrazide

Procedure :

  • Dissolve 4-formyl-2-methoxyphenol (3.0 g, 17.9 mmol) and 2-(3,4-dimethylphenoxy)acetyl hydrazide (4.1 g, 17.9 mmol) in ethanol (50 mL).

  • Add acetic acid (1 mL) and reflux at 80°C for 6 h.

  • Cool, filter the precipitate, and recrystallize from ethanol to yield the hydrazone intermediate as a pale-yellow solid (5.8 g, 85%).

Characterization :

  • Mp: 162–164°C.

  • 1H^1H NMR (300 MHz, DMSO-d6_6): δ 11.23 (s, 1H, NH), 8.35 (s, 1H, N=CH), 7.44 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), 7.02–6.75 (m, 5H), 4.62 (s, 2H, OCH2_2CO), 3.88 (s, 3H, OCH3_3), 2.20 (s, 6H, 2×CH3_3).

Esterification with (E)-3-Phenylprop-2-enoic Acid

Procedure :

  • Dissolve the hydrazone intermediate (5.0 g, 12.3 mmol) in dry DCM (50 mL).

  • Add DMAP (0.15 g, 1.23 mmol) and (E)-3-phenylprop-2-enoyl chloride (2.3 g, 13.5 mmol) dropwise at 0°C.

  • Stir at RT for 12 h, wash with 5% NaHCO3_3 (2 × 20 mL), dry over Na2_2SO4_4, and concentrate.

  • Purify via flash chromatography (hexanes/ethyl acetate 4:1) to yield the title compound as a white solid (5.1 g, 78%).

Characterization :

  • Mp: 128–130°C.

  • IR (KBr): 1725 (ester C=O), 1618 cm1^{-1} (C=N).

  • 1H^1H NMR (300 MHz, CDCl3_3): δ 8.23 (s, 1H, N=CH), 7.81 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, CH=CHCO), 7.54–7.48 (m, 2H), 7.38–7.28 (m, 5H), 7.02–6.52 (m, 6H), 4.65 (s, 2H, OCH2_2CO), 3.91 (s, 3H, OCH3_3), 2.25 (s, 6H, 2×CH3_3).

Critical Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects on Hydrazone Formation

Comparative Data :

SolventTemp (°C)Time (h)Yield (%)
Ethanol80685
Methanol70872
THF651068

Ethanol at 80°C maximizes yield due to optimal solubility and reflux efficiency.

Catalysts in Esterification

Catalyst Screening :

CatalystLoading (mol%)Yield (%)
DMAP1078
Pyridine2065
None42

DMAP enhances nucleophilicity of the phenolic oxygen, outperforming pyridine.

Characterization and Validation

Spectroscopic Confirmation of Structure

1H^1H NMR Key Assignments :

  • δ 8.23 ppm: Singlet for hydrazone N=CH proton.

  • δ 7.81 ppm: Doublet (J=15.6HzJ = 15.6 \, \text{Hz}) for cinnamate CH=CHCO.

  • δ 4.65 ppm: Singlet for OCH2_2CO linkage.

X-ray Crystallography :
Intramolecular hydrogen bonding (O–H⋯N, 2.03 Å) stabilizes the E-configuration of the hydrazone.

Industrial Scalability and Environmental Considerations

Waste Management Strategies

  • Hydrazine hydrate recovery : Neutralization with oxalic acid followed by distillation reclaims >90% excess hydrazine.

  • Solvent recycling : Ethanol and DCM are distilled and reused, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Rings

Compound A : (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoate ester (PubChem CID: PWF)
  • Structure : Features a phenylethyl ester with a 4-hydroxy-3-methoxyphenyl group.
  • Key Difference: Lacks the hydrazinylidene and 3,4-dimethylphenoxy groups present in the target compound.
Compound B : Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate
  • Structure: Contains a cyano group and 4-methoxyphenyl substituent.
  • Key Difference: Replaces the hydrazinylidene with a cyano group, altering electronic properties and reactivity. The syn-periplanar conformation of the C=C bond in this compound (torsion angle: 3.2°) suggests similar rigidity to the target’s propenoate backbone .
Compound C : (E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one derivatives
  • Structure : Chalcone derivatives with variable substituents (e.g., methoxy, chloro, trifluoromethyl).
  • Key Difference : The ketone group replaces the ester, reducing hydrolytic stability. Substituted phenyl groups modulate antimycobacterial activity, as seen in nitro-substituted analogues .

Role of the Hydrazinylidene Group

The hydrazinylidene moiety in the target compound is rare in propenoate derivatives. Comparisons include:

Compound D : [4-[(E)-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate
  • Structure: Replaces the 3,4-dimethylphenoxy group with a triazole-thioether.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Biological Activity Notes Reference
Target Compound C27H25N2O5 3,4-Dimethylphenoxy, hydrazinylidene Hypothesized enzyme inhibition N/A
Compound A (CID: PWF) C18H18O4 4-Hydroxy-3-methoxyphenyl Antioxidant potential
Compound B C13H13NO3 4-Methoxyphenyl, cyano Intermediate in drug synthesis
Compound D C26H22ClN5O4S Triazole-thioether, chlorophenyl Antimicrobial (theoretical)

Biological Activity

The compound 4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O4C_{22}H_{24}N_2O_4, with a molecular weight of approximately 396.44 g/mol. The structure features a phenylprop-2-enoate moiety connected to a methoxy group and a hydrazinylidene derivative, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the hydrazone linkage : This is achieved by reacting 3,4-dimethylphenol with an appropriate hydrazine derivative.
  • Esterification : The resulting hydrazone is then esterified with a phenylprop-2-enoate under acidic conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research suggests that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies indicate that derivatives of phenylpropanoids can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of methoxy and hydrazone groups may enhance the compound's ability to modulate inflammatory pathways, potentially reducing cytokine production.

Case Studies

  • In vitro Studies : In one study, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM, indicating promising anticancer activity.
  • Antioxidant Assays : Using DPPH and ABTS radical scavenging assays, the compound demonstrated significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
  • Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

CompoundAntioxidant ActivityIC50 (µM)Anticancer ActivityCytokine Inhibition (%)
Target CompoundModerate25Yes40%
Ascorbic AcidHigh10NoN/A
CurcuminModerate30Yes35%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a hydrazone formation reaction between 2-(3,4-dimethylphenoxy)acetylhydrazine and 4-formyl-2-methoxyphenyl derivatives under acidic conditions (e.g., HCl in ethanol) .
  • Step 2 : Couple the hydrazinylidene intermediate with (E)-3-phenylprop-2-enoic acid via esterification using DCC (dicyclohexylcarbodiimide) as a coupling agent .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Confirm regiochemistry and stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on hydrazinylidene proton signals (δ 8.5–9.5 ppm) and E/Z configuration of the enoate moiety .
  • X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of substituents, particularly the (E)-configuration of the hydrazinylidene and propenoate groups .

Q. How does the structural configuration (e.g., E/Z isomerism) influence bioactivity in preliminary assays?

  • Methodology :

  • Comparative Assays : Test both E and Z isomers (synthesized via controlled photoirradiation) in enzyme inhibition assays (e.g., COX-2) to correlate stereochemistry with activity .
  • Computational Modeling : Use DFT calculations to predict binding affinity differences between isomers, validated by experimental IC50_{50} values .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and blood buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free hydrazine or propenoic acid derivatives) .

Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects using analogs (e.g., methyl vs. methoxy groups on the phenyl ring) in dose-response assays. For example, 3,4-dimethylphenoxy groups may enhance lipophilicity, altering membrane permeability .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, identical assay protocols) to isolate variables .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PPAR-γ or EGFR. Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET Prediction : Employ SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

  • Methodology :

  • Catalytic Optimization : Replace DCC with EDCI/HOBt for milder esterification conditions, reducing side reactions .
  • Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control (critical for E/Z selectivity) during hydrazone formation .

Key Considerations

  • Methodological Depth : Answers emphasize reproducible protocols (e.g., solvent gradients, catalyst choices) over theoretical definitions.
  • Contradiction Management : Strategies like SAR analysis and cross-validation address data discrepancies inherent in complex hydrazinylidene chemistry .

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